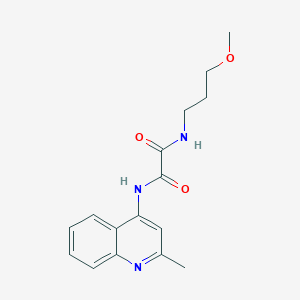

![molecular formula C24H19F2NO5 B2977316 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470438-92-5](/img/structure/B2977316.png)

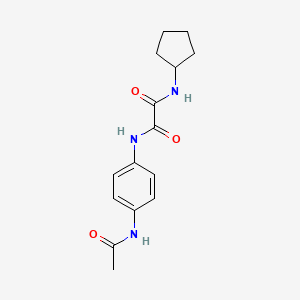

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzoic acid with a complex structure. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is attached to an amino group, which is further connected to a difluoroethoxy group and a benzoic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The Fmoc group contributes a large, aromatic component to the molecule, while the difluoroethoxy group introduces elements of polarity . The benzoic acid group also contributes to the molecule’s acidity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water . The difluoroethoxy group and the benzoic acid group would contribute to the compound’s polarity and could potentially enhance its solubility in polar solvents .Applications De Recherche Scientifique

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity is crucial for understanding ROS roles in biological systems. One study designed and synthesized fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, showcasing the potential of fluoren-9-ylmethoxycarbonyl-based compounds in biological and chemical applications (Setsukinai et al., 2003).

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for the protection of hydroxy-groups in organic synthesis. Its application in synthesizing complex molecules, such as oligonucleotides, is notable for its ease of removal while maintaining the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Inhibitors of Cell Adhesion Processes

Compounds containing fluoren-9-ylalkanoic and alkylbenzoic acids have been prepared as analogues of anti-inflammatory agents, demonstrating potent inhibition of neutrophil recruitment. This underscores the fluoren-9-ylmethoxycarbonyl derivatives' potential in developing new anti-inflammatory medications (Hamilton et al., 1995).

Liquid Crystalline Behavior and Applications

Research into liquid crystalline behavior of fluorenylalkanoic and benzoic acid derivatives reveals their potential in creating advanced materials with specific optical properties. The study of these compounds highlights their utility in designing materials with tailored photophysical characteristics for electronic and display applications (Lose et al., 1998).

Novel Nonlipid LPA2 Receptor Agonists

The identification of nonlipid compounds specific for the LPA2 receptor subtype opens up new avenues for therapeutic intervention in preventing programmed cell death associated with degenerative and inflammatory diseases. This illustrates the application of fluoren-9-ylmethoxycarbonyl derivatives in medicinal chemistry and drug design (Kiss et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-24(26,32-16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQAQMXRJWQNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=C(C=C4)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

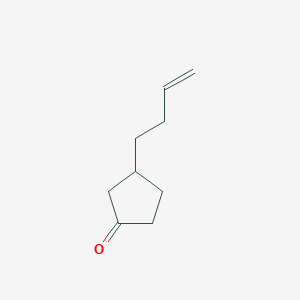

![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

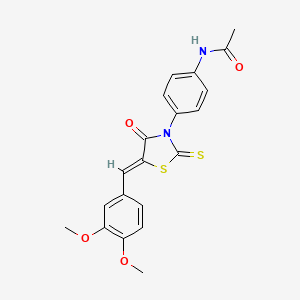

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/new.no-structure.jpg)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)

![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)